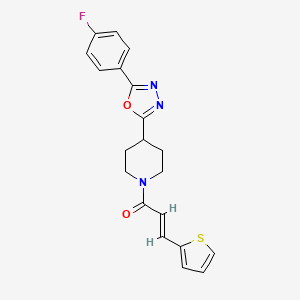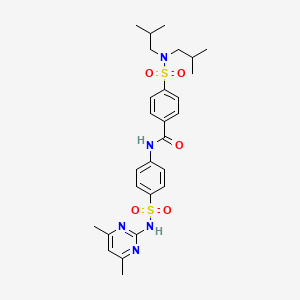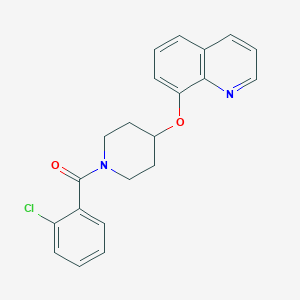
(2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a chemical compound that contains a piperidine ring . Piperidine derivatives have been analyzed for their potential in pharmaceutical applications over the past few decades . They have proven to be successful pharmacophores and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of a piperidine ring and a quinoline group . The piperidine ring is known to adopt a stable chair conformation .Mecanismo De Acción
Target of Action
Related compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Related compounds have been found to modulate biomarkers of signaling through pkb in vivo .
Pharmacokinetics
It is suggested that the erythro isomer of a related compound is superior to other isomers in terms of efficacy and brain tissue exposure .
Result of Action
Related compounds have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, this compound has been found to exhibit a range of biological activities, making it a promising compound for various scientific research applications. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound may exhibit cytotoxicity at high concentrations, which can make it difficult to study its biological activity in vitro. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on (2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone. One potential direction is to further investigate the mechanism of action of this compound. Understanding how this compound exerts its biological activity can help to identify potential drug targets and improve the design of experiments to study its effects. Additionally, further studies are needed to optimize the synthesis of this compound and improve its purity. This can help to ensure that the compound is suitable for various scientific research applications. Finally, more studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and neurological disorders.
Métodos De Síntesis
The synthesis of (2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone involves the reaction of 2-chlorobenzoyl chloride with 4-(quinolin-8-yloxy)piperidine in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone has been found to exhibit a range of biological activities, making it a promising compound for various scientific research applications. One of the most notable applications of this compound is in the field of medicinal chemistry. This compound has been found to possess antitumor activity and has been studied as a potential drug candidate for the treatment of cancer. Additionally, this compound has been found to exhibit antimicrobial activity and has been studied as a potential antibacterial and antifungal agent.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-8-2-1-7-17(18)21(25)24-13-10-16(11-14-24)26-19-9-3-5-15-6-4-12-23-20(15)19/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHGFKBJBMAPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2535610.png)
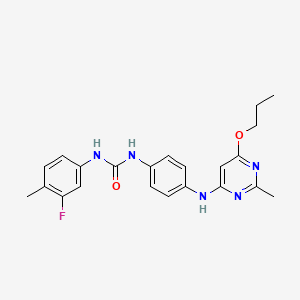
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-methylphenyl)-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate](/img/structure/B2535614.png)


![N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2535619.png)
![5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2535621.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2535622.png)
![1-[(4-methoxyphenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2535623.png)
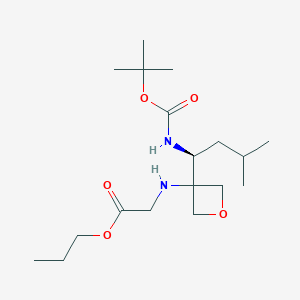
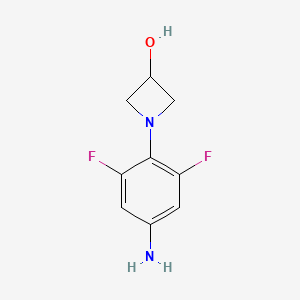
![N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2535629.png)
